molecular formula C6H12O6 B583979 L-sorbose-6-13C CAS No. 478506-38-6

L-sorbose-6-13C

Cat. No.: B583979
CAS No.: 478506-38-6
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-NYVZSSFHSA-N
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Description

L-sorbose-6-13C is a stable isotope-labeled compound of L-sorbose, a naturally occurring monosaccharide carbohydrate. The “13C” label indicates that the carbon at the sixth position in the sorbose molecule is a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

L-sorbose-6-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Future Directions

L-sorbose-6-13C is a biochemical used for proteomics research . It enables tracking and analyzing metabolic pathways. The future directions of this compound could involve its increased use in scientific research, particularly in the field of proteomics.

Biochemical Analysis

Biochemical Properties

L-sorbose-6-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce the production of a multifunctional ß-glucosidase by the thermophilic fungus Humicola grisea var. thermoidea . The addition of L-sorbose to cultures containing cellobiose enhanced the extracellular levels of the ß-glucosidase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-sorbose induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate both enzyme synthesis and secretion in Humicola grisea var. thermoidea .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that L-sorbose increases the lag phase period 3-fold and drastically alters the morphology of the fungal hyphae .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it participates in many metabolic pathways and its dysregulation may lead to metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-sorbose-6-13C typically involves the incorporation of the carbon-13 isotope into the sorbose molecule. One common method is the reduction of labeled D-glucose or D-gluconate to sorbitol, followed by oxidation to L-sorbose using Acetobacter suboxydans . The process involves several steps:

    Reduction: D-glucose or D-gluconate is reduced to sorbitol using sodium borohydride.

    Oxidation: The resulting sorbitol is oxidized to L-sorbose using Acetobacter suboxydans.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is adapted from the commercial synthesis of vitamin C, which involves the conversion of sorbitol to L-sorbose and further to L-ascorbic acid .

Chemical Reactions Analysis

Types of Reactions

L-sorbose-6-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    2-Keto-Gulonic Acid: Formed from the oxidation of L-sorbose.

    Sorbitol: Formed from the reduction of L-sorbose.

Comparison with Similar Compounds

Similar Compounds

    L-sorbose: The non-labeled form of L-sorbose.

    D-sorbose: The D-isomer of sorbose, which has different stereochemistry.

    2-Keto-Gulonic Acid: An oxidation product of L-sorbose.

Uniqueness

L-sorbose-6-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require tracking and detailed analysis of metabolic processes. This labeling provides a distinct advantage over non-labeled compounds in studies involving NMR spectroscopy and metabolic tracing.

Properties

IUPAC Name

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-NYVZSSFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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